Cyclohexanone, 4-[(phenylmethoxy)methyl]-
Overview
Description
Cyclohexanone, 4-[(phenylmethoxy)methyl]- is an organic compound with the molecular formula C14H18O2. It is a derivative of cyclohexanone, where a phenylmethoxy group is attached to the fourth carbon of the cyclohexanone ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-[(phenylmethoxy)methyl]- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the benzyl group is introduced to the cyclohexanone ring.
Another method involves the use of benzyl alcohol and cyclohexanone in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Cyclohexanone, 4-[(phenylmethoxy)methyl]- often involves large-scale reactions using similar synthetic routes. The choice of reagents and catalysts may vary depending on the desired yield and purity of the product. Continuous flow reactors and optimized reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexanone, 4-[(phenylmethoxy)methyl]- is extensively used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Solvent Extraction: The compound is used in solvent extraction processes to isolate specific compounds from mixtures.
Pharmaceuticals: It is employed in the development of pharmaceutical intermediates and active ingredients.
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-[(phenylmethoxy)methyl]- involves its interaction with various molecular targets. The phenylmethoxy group can participate in π-π interactions with aromatic systems, while the cyclohexanone ring can undergo nucleophilic addition reactions. These interactions facilitate the compound’s role as an intermediate in various chemical reactions.
Comparison with Similar Compounds
Cyclohexanone, 4-[(phenylmethoxy)methyl]- can be compared with other similar compounds such as:
Cyclohexanone: The parent compound, which lacks the phenylmethoxy group.
Benzyl Alcohol: A compound with a similar benzyl group but different functional properties.
Phenylmethanol: Another compound with a phenylmethoxy group but different reactivity.
The uniqueness of Cyclohexanone, 4-[(phenylmethoxy)methyl]- lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
4-(phenylmethoxymethyl)cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMBHVIWLMZUMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439996 | |
Record name | Cyclohexanone, 4-[(phenylmethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132452-43-8 | |
Record name | Cyclohexanone, 4-[(phenylmethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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